molecular formula C6H6FN3S B1440599 1-(5-Fluoropyridin-2-yl)thiourea CAS No. 1192559-25-3

1-(5-Fluoropyridin-2-yl)thiourea

Cat. No. B1440599
M. Wt: 171.2 g/mol
InChI Key: MAMMTYFIMUFYQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, which includes compounds like “1-(5-Fluoropyridin-2-yl)thiourea”, has been discussed in various studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropyridin-2-yl)thiourea” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .

Scientific Research Applications

Therapeutic Applications and Drug Development

  • Fluoropyrimidines in Cancer Treatment : Fluoropyrimidines, like 5-fluorouracil (5-FU), play a crucial role in treating various solid tumors. Research has focused on improving 5-FU's therapeutic effectiveness through biomodulation and developing prodrugs to enhance cytotoxicity while minimizing toxicity (Malet-Martino & Martino, 2002).

  • Thiourea Derivatives as Chemosensors : Recent advances in thiourea-based chemosensors have been reviewed, highlighting their applications in detecting anions and neutral analytes in biological, environmental, and agricultural samples. The unique properties of thioureas make them excellent candidates for designing sensitive and selective chemosensors (Al-Saidi & Khan, 2022).

Mechanisms of Action and Pharmacogenetics

  • Pharmacogenetics of Fluoropyrimidines : The role of genetic variants in determining the efficacy and toxicity of fluoropyrimidine drugs, including 5-FU, has been explored. Certain genetic polymorphisms can significantly affect drug metabolism, influencing treatment outcomes and adverse event profiles (Lam, Guchelaar, & Boven, 2016).

  • Coordination Chemistry and Biological Properties : The coordination chemistry of thiourea derivatives with metals (Cu, Ag, Au) has been reviewed for their medicinal applications. These compounds exhibit significant biological activity, which can be enhanced by suitable metal ion coordination. This review also covers their potential as chemosensors for detecting environmental and biological analytes (Khan et al., 2020).

Clinical Applications and Toxicity Management

  • Toxicity Management in Chemotherapy : The importance of DPD (dihydropyrimidine dehydrogenase) in metabolizing fluoropyrimidines and its implication in toxicity has been highlighted. Understanding DPD's role and genetic variations can help in personalizing chemotherapy regimens to minimize toxicity while maximizing therapeutic efficacy (Falvella et al., 2015).

Safety And Hazards

The safety and hazards associated with “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .

properties

IUPAC Name

(5-fluoropyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMTYFIMUFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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